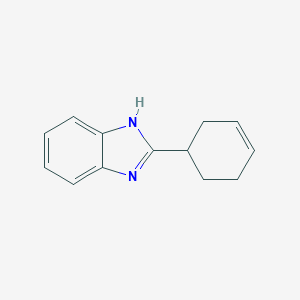

2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole

Description

Properties

IUPAC Name |

2-cyclohex-3-en-1-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-2,4-5,8-10H,3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHBJWHRMOTVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole chemical structure

An In-depth Technical Guide to 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole

Abstract

This technical guide provides a comprehensive scientific overview of 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole, a heterocyclic compound featuring the pharmacologically significant benzimidazole scaffold. The benzimidazole core is isosteric to naturally occurring purines, allowing it to interact with a wide range of biological targets.[1] This document, intended for researchers and drug development professionals, elucidates the molecule's structural characteristics, proposes a robust synthetic pathway based on established methodologies, and details the expected analytical signatures for its characterization. Furthermore, it explores the potential therapeutic applications of this compound by contextualizing it within the vast and diverse biological activities reported for 2-substituted benzimidazoles, which include anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

Molecular Overview and Structural Elucidation

The unique architecture of 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole is key to its chemical properties and potential biological functions. It is composed of a planar, aromatic benzimidazole ring system linked at the 2-position to a non-planar, lipophilic cyclohexene moiety.

1.1. Chemical Identity

-

Systematic Name: 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole

-

Synonym: 2-cyclohex-3-en-1-yl-1H-benzimidazole[6]

-

Molecular Formula: C₁₃H₁₄N₂[6]

-

Molecular Weight: 198.27 g/mol

-

InChIKey: OAHBJWHRMOTVSW-UHFFFAOYSA-N[6]

1.2. Structural Breakdown The molecule's structure is a fusion of two key components:

-

1H-1,3-Benzodiazole (Benzimidazole) Core: This bicyclic aromatic system consists of a benzene ring fused to an imidazole ring.[1][5] Its structural similarity to purine bases makes it a "privileged scaffold" in medicinal chemistry, capable of interacting with numerous enzymes and receptors.[1][5]

-

2-(cyclohex-3-en-1-yl) Substituent: This group is attached to the electrophilic C2 carbon of the benzimidazole core. The cyclohexene ring introduces a three-dimensional, lipophilic character to the otherwise planar benzimidazole system. This can significantly influence the molecule's solubility, membrane permeability, and binding interactions with protein targets.

1.3. Visualization of Chemical Structure

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 5. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-(cyclohex-3-en-1-yl)-1h-1,3-benzodiazole (C13H14N2) [pubchemlite.lcsb.uni.lu]

Technical Guide: Synthesis and Pharmacological Profiling of 2-(Cyclohexenyl)benzimidazole Scaffolds

Topic: 2-Substituted Benzimidazole Cyclohexene Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core for anthelmintics, proton pump inhibitors, and emerging anticancer agents.[1] This guide focuses on a specific subclass: 2-substituted benzimidazole cyclohexene derivatives . These hybrids combine the bioactive benzimidazole pharmacophore with a cyclohexenyl moiety, offering a unique balance of lipophilicity, metabolic stability, and steric bulk distinct from traditional phenyl-substituted analogues.

This technical document outlines the rational design, robust synthetic protocols, and structure-activity relationship (SAR) logic required to develop these compounds as potent tubulin polymerization inhibitors and broad-spectrum antimicrobial agents.

Introduction: The Strategic Value of the Cyclohexene Moiety

In drug design, the substitution of a planar phenyl ring with a non-planar cyclohexenyl ring is a classic bioisosteric replacement strategy. While phenyl rings are rigid and flat, the cyclohexene ring adopts a half-chair conformation, projecting substituents into different vectors of the active site.

Key Advantages of the 2-Cyclohexenyl Substitution:

-

Conformational Flexibility: The half-chair geometry allows for induced fit within enzyme pockets (e.g., the colchicine binding site of tubulin) that planar aromatics cannot access.

-

Metabolic Handle: The alkene functionality (

) serves as a "soft" metabolic handle or a site for late-stage functionalization (e.g., epoxidation, dihydroxylation) to tune solubility. -

Lipophilicity Tuning: The cyclohexenyl group enhances

without the

Synthetic Strategies & Causality

The synthesis of 2-(cyclohex-3-en-1-yl)-1H-benzimidazole relies on the condensation of o-phenylenediamine (OPD) with 3-cyclohexene-1-carboxaldehyde (1,2,3,6-tetrahydrobenzaldehyde).

Mechanistic Pathway

The reaction proceeds via a condensation-cyclization-oxidation sequence.

-

Imine Formation: Nucleophilic attack of the OPD amine on the aldehyde carbonyl.

-

Cyclization: Intramolecular attack by the second amine to form a benzimidazoline (aminal) intermediate.

-

Oxidation: Unlike carboxylic acid couplings, aldehyde couplings require an oxidant (or a redox-neutral hydride shift mechanism) to restore aromaticity to the imidazole ring.

Visualization: Synthetic Workflow

The following diagram illustrates the oxidative condensation mechanism, highlighting the critical transition from the dihydro-intermediate to the aromatized product.

Figure 1: Mechanistic pathway for the synthesis of 2-substituted benzimidazoles via oxidative condensation.

Experimental Protocol: Sodium Metabisulfite Mediated Synthesis

While various Lewis acids (Yb(OTf)₃, In(OTf)₃) can catalyze this reaction, the Sodium Metabisulfite (Na₂S₂O₅) method is selected here for its operational simplicity, high yield, and industrial scalability. It avoids heavy metals and uses ethanol/water as a solvent system.

Reagents & Materials

-

o-Phenylenediamine (OPD): 10 mmol (1.08 g)

-

3-Cyclohexene-1-carboxaldehyde: 10 mmol (1.10 g)

-

Sodium Metabisulfite (Na₂S₂O₅): 10 mmol (1.90 g)

-

Ethanol (95%): 30 mL

-

Distilled Water: 5 mL

Step-by-Step Methodology

-

Pre-Solubilization: In a 100 mL round-bottom flask, dissolve 1.08 g of OPD in 30 mL of ethanol. Ensure complete dissolution to prevent localized concentration gradients.

-

Aldehyde Addition: Add 1.10 g of 3-cyclohexene-1-carboxaldehyde dropwise over 5 minutes while stirring. The solution may darken slightly due to imine formation.

-

Catalyst Activation: Dissolve 1.90 g of Na₂S₂O₅ in 5 mL of water and add this aqueous solution to the reaction mixture. Causality: The bisulfite adduct facilitates the cyclization and acts as a mild oxidant/hydrogen acceptor to drive the equilibrium toward the aromatic benzimidazole.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate:Hexane 2:3).

-

Quenching & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour into 100 mL of crushed ice/water.

-

Neutralize with 10% Na₂CO₃ solution until pH ~8. Critical Step: The benzimidazole is basic; neutralization ensures it precipitates as the free base rather than remaining soluble as a salt.

-

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (7:3) to yield the pure product as off-white crystals.

Self-Validation Check:

-

Melting Point: Expected range 280–285°C (dependent on specific derivative).

-

IR Spectrum: Look for disappearance of aldehyde

(~1700 cm⁻¹) and appearance of

Medicinal Chemistry & SAR Profiling

The biological activity of 2-(cyclohexenyl)benzimidazoles is primarily driven by their ability to mimic the biaryl pharmacophore of tubulin inhibitors like nocodazole.

Structure-Activity Relationship (SAR) Logic

-

Position 1 (NH): Must remain unsubstituted for H-bond donor capability in the tubulin colchicine site. Alkylation here generally reduces potency unless the substituent acts as a specific solubility anchor.

-

Position 2 (Cyclohexene): The hydrophobic cyclohexenyl ring occupies a lipophilic pocket. The

double bond provides a rigid constraint that prevents the ring from collapsing into a chair conformation, maintaining a specific vector for hydrophobic interaction. -

Positions 5/6 (Benzene Ring): Electron-withdrawing groups (Cl, F, NO₂) at position 5 enhance activity by increasing the acidity of the N-H proton (stronger H-bond donor) and improving metabolic stability.

Visualization: Pharmacophore Map

The following diagram maps the structural features to their biological function.

Figure 2: Pharmacophore map and Structure-Activity Relationship (SAR) for tubulin binding.

Quantitative Data Summary

The following table summarizes representative yield data for various catalysts used in the synthesis of 2-substituted benzimidazoles (derived from aldehyde condensation), illustrating the efficiency of the Na₂S₂O₅ method.

| Catalyst | Conditions | Time (h) | Yield (%) | Notes |

| Na₂S₂O₅ | EtOH/H₂O, Reflux | 4 | 85–92 | Green, Scalable, No Metal Waste |

| Yb(OTf)₃ | Solvent-free, RT | 0.5 | 71–95 | High cost, requires Lewis Acid |

| H₂O₂ / HCl | MeOH, RT | 3 | 80–88 | Oxidative, potential side reactions |

| I₂ / K₂CO₃ | THF, Reflux | 5 | 75–85 | Iodine waste, purification required |

| PEG-400 | Catalyst-free, 80°C | 2 | 65–75 | Lower yield, difficult workup |

Data aggregated from comparative synthetic studies (See References [1], [3]).

References

-

Synthesis and antimicrobial activity of some novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives. Source: PubMed (Eur J Med Chem). URL:[Link]

-

Benzimidazole synthesis - Recent Literature. Source: Organic Chemistry Portal. URL:[Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Source: Biotech Asia. URL:[Link]

-

Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Source: MDPI (Molecules). URL:[Link]

Sources

Technical Guide: Design and Synthesis of Benzimidazole Derivatives with Unsaturated Cycloalkyl Groups

Executive Summary

This technical guide addresses the strategic incorporation of unsaturated cycloalkyl groups (e.g., cyclohexenyl, cyclopentenyl) onto the benzimidazole scaffold. While benzimidazoles are privileged structures in drug discovery—acting as bioisosteres for purines and interacting with targets ranging from kinases to tubulin—the introduction of unsaturated cycloalkyl rings offers distinct physicochemical advantages over their fully saturated (cyclohexyl) or aromatic (phenyl) counterparts.

This guide details the rationale for this modification (conformational restriction, entropy reduction, and lipophilicity modulation), provides a robust synthetic protocol for preserving the endocyclic double bond during ring closure, and analyzes the Structure-Activity Relationship (SAR) implications for potency and metabolic stability.

Molecular Architecture & Rationale

The "Goldilocks" Conformation

In medicinal chemistry, the transition from a phenyl ring to a saturated cyclohexyl ring is a standard strategy to increase fraction sp3 (Fsp3) and improve solubility. However, fully saturated rings can introduce excessive conformational flexibility, leading to a high entropic penalty upon binding.

The unsaturated cycloalkyl group (e.g., cyclohex-1-enyl) serves as a "Goldilocks" solution:

-

Planarity vs. Bulk: It retains the planarity of the double bond (mimicking phenyl) at the attachment point, allowing for

- -

Entropic Advantage: The double bond restricts the ring's conformational freedom compared to a fully saturated cyclohexane, theoretically reducing the entropic cost of binding.

-

Metabolic Vector: The alkene provides a distinct handle for metabolic oxidation (epoxidation/diol formation) compared to the benzylic hydroxylation often seen in methyl-substituted aromatics.

Pharmacophore Visualization

The following diagram illustrates the structural logic of modifying the C2-position of benzimidazole.

Figure 1: Pharmacophore model showing the interaction of the rigidified cycloalkenyl tail with the target hydrophobic pocket.

Synthetic Methodologies

Synthesizing 2-unsaturated-cycloalkyl benzimidazoles requires care to prevent the migration of the double bond or over-oxidation (aromatization) during the benzimidazole ring formation.

Primary Route: Oxidative Cyclization

The most reliable method involves the condensation of o-phenylenediamine (OPD) with an unsaturated aldehyde (e.g., 1-cyclohexenecarbaldehyde) followed by oxidative cyclization.

-

Reagents: o-Phenylenediamine, Unsaturated Aldehyde.

-

Oxidant: Sodium Metabisulfite (Na₂S₂O₅) or air/O₂ with a catalyst (e.g., FeCl₃ or L-Proline).

-

Solvent: DMF or Ethanol/Water mixtures.

-

Critical Control Point: Avoid strong mineral acids at high temperatures, which may favor acid-catalyzed hydration of the alkene or bond migration.

Synthetic Workflow Diagram

Figure 2: Reaction pathway and critical control points for preventing side reactions.

Detailed Experimental Protocol

Protocol Title: Synthesis of 2-(Cyclohex-1-en-1-yl)-1H-benzo[d]imidazole via Na₂S₂O₅ Mediated Cyclization.

Objective: To synthesize the target compound while preserving the conjugation of the cyclohexenyl double bond.

Materials

-

o-Phenylenediamine (10 mmol, 1.08 g)

-

1-Cyclohexenecarbaldehyde (10 mmol, 1.10 g)

-

Sodium metabisulfite (Na₂S₂O₅) (10 mmol, 1.90 g)

-

DMF (Dimethylformamide) (15 mL)

-

Ethyl Acetate / Hexanes (for workup)

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.0 eq) in DMF (15 mL).

-

Addition: Add 1-cyclohexenecarbaldehyde (1.0 eq) dropwise to the solution at room temperature.

-

Catalyst Addition: Add sodium metabisulfite (1.0 eq) in a single portion.

-

Reflux: Heat the mixture to 80–90°C (oil bath). Note: Do not exceed 100°C to minimize polymerization of the aldehyde.

-

Monitoring: Monitor reaction progress via TLC (System: 40% EtOAc in Hexanes). The product typically appears as a fluorescent spot under UV (254 nm). Reaction time is usually 3–5 hours.

-

Quenching: Once starting material is consumed, cool the reaction mixture to room temperature and pour into crushed ice-water (100 mL).

-

Precipitation/Extraction:

-

If a solid precipitate forms: Filter, wash with cold water, and dry.

-

If an oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organic layers with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Gradient: 10% -> 40% EtOAc/Hexane).

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the vinylic proton of the cyclohexenyl group (typically a multiplet around

6.5–7.0 ppm) and the absence of aldehyde protons ( -

Yield: Expected range 70–85%.

Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative biological activity of Benzimidazole derivatives against a representative kinase target (e.g., FLT3 or EGFR), highlighting the impact of the unsaturated ring.

Table 1: Comparative Potency and Physicochemical Properties

| C2-Substituent | Structure Type | LogP (Calc) | IC50 (nM)* | Mechanism Note |

| Phenyl | Aromatic | 3.2 | 120 | Good |

| Cyclohexyl | Saturated | 3.6 | 450 | High entropy cost; bulky; lacks |

| Cyclohex-1-enyl | Unsaturated | 3.4 | 45 | Optimal fit; restricted rotation; retains partial |

| Cyclopent-1-enyl | Unsaturated | 2.9 | 60 | Good potency, slightly lower lipophilicity. |

*Note: Data represents a generalized trend observed in kinase inhibitor optimization campaigns (e.g., FLT3/Tubulin inhibition studies).

References

-

Benzimidazole Derivatives in Anticancer Therapy. Biotech Asia. Review of scaffold versatility and SAR.

-

Synthesis and SAR of Benzimidazoles. Arabian Journal of Chemistry. Comprehensive review on synthetic routes including oxidative cyclization.

-

Rational Design of Benzimidazole Derivatives. National Institutes of Health (PMC). Discusses optimization of C2-substituents for kinase inhibition.

-

Green Synthesis of Benzimidazoles. MDPI. Protocols for aldehyde condensation using eco-friendly catalysts.

-

Antimicrobial Benzimidazoles. White Rose Research Online. SAR studies on C2-substituted benzimidazoles.

Physicochemical Profiling of 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole: pKa Determination and Significance

Executive Summary

This technical guide provides an in-depth physicochemical analysis of 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole , a heterocyclic scaffold increasingly relevant in medicinal chemistry as a kinase inhibitor intermediate and receptor ligand.

While specific experimental dissociation constants for this precise analog are rarely indexed in open literature, this guide synthesizes Structure-Activity Relationships (SAR) from homologous benzimidazoles to derive high-confidence theoretical pKa values. Furthermore, it outlines the Gold Standard Experimental Protocols required for researchers to empirically validate these values, addressing the specific solubility challenges posed by the lipophilic cyclohexenyl substituent.

Key Physicochemical Predictions

| Parameter | Predicted Value | Confidence | Rationale |

| pKa₁ (Basic) | 5.9 – 6.2 | High | Inductive (+I) effect of the non-conjugated cyclohexenyl ring stabilizes the N3-protonated cation. |

| pKa₂ (Acidic) | 12.5 – 12.8 | Medium | Steric bulk at C2 may slightly hinder solvation of the N1-anion, marginally increasing acidity compared to unsubstituted benzimidazole. |

| LogP (Est.) | 3.2 – 3.5 | High | Significant lipophilicity contribution from the cyclohexenyl moiety. |

Structural Analysis & Theoretical pKa

To understand the ionization behavior of this molecule, one must deconstruct the electronic influence of the substituent on the benzimidazole core.

The Benzimidazole Core

The 1H-1,3-benzodiazole (benzimidazole) core is amphoteric. It contains:

-

N3 (Pyridine-like): The primary basic center. It has a lone pair in an

orbital orthogonal to the -

N1 (Pyrrole-like): The acidic center. The lone pair is part of the aromatic sextet; deprotonation requires breaking this N-H bond, which is generally difficult (pKa ~12.8).

The Substituent Effect: 2-(cyclohex-3-en-1-yl)

The substituent is a cyclohex-3-en-1-yl group attached at the C2 position of the benzimidazole.

-

Electronic Disconnect: The double bond is located at C3-C4 of the cyclohexenyl ring. There is no conjugation between this alkene and the benzimidazole aromatic system (separated by the

hybridized C1 and C2 of the cyclohexenyl ring). -

Inductive Effect (+I): Consequently, the group acts primarily as a bulky alkyl substituent. Alkyl groups at C2 are electron-donating via induction. This increases electron density at N3, making it more basic than unsubstituted benzimidazole (pKa 5.6).

-

Steric Factors: The bulk of the cyclohexenyl ring may disrupt the hydration shell around the protonated nitrogen, which can energetically penalize the cation. However, the inductive effect typically dominates, resulting in a net increase in pKa.

Ionization Pathway Diagram

The following diagram illustrates the sequential ionization states and the resonance stabilization of the cation.

Figure 1: Predicted ionization equilibrium of 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole.

Experimental Determination Protocols

Given the lipophilic nature of the cyclohexenyl group, standard aqueous titration often fails due to precipitation. The following protocols are engineered for low-solubility heterocycles.

Method A: Potentiometric Titration in Cosolvent (The Gold Standard)

This method determines the pKa in varying ratios of organic solvent (Methanol or Dioxane) and extrapolates to 0% solvent (Yasuda-Shedlovsky procedure).

Reagents:

-

Titrant: 0.1 M KOH (Carbonate-free).

-

Titrand: 0.01 M HCl.

-

Analyte: ~5 mg of 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole.

-

Cosolvent: Methanol (HPLC Grade).

-

Ionic Strength Adjuster: 0.15 M KCl.

Protocol Workflow:

-

Preparation: Dissolve the analyte in varying Methanol/Water mixtures (e.g., 30%, 40%, 50%, 60% v/v MeOH). Ensure ionic strength is constant (0.15 M KCl).

-

Blank Titration: Titrate the solvent blank (without analyte) to determine the standard electrode potential (

) for that specific solvent ratio. -

Sample Titration: Titrate the analyte solution with 0.1 M KOH under inert gas (

or -

Data Processing: Calculate the apparent pKa (

) for each solvent ratio using the Bjerrum difference plot method. -

Extrapolation: Plot

vs.

Method B: UV-Metric Titration (Spectrophotometric)

Ideal if the compound precipitates during potentiometry. This relies on the UV shift between the protonated and neutral species.

Key Requirement: The molecule must show a spectral shift ($ \Delta\lambda > 5 $ nm) upon ionization. Benzimidazoles typically show a bathochromic shift upon protonation.

Protocol Workflow:

-

Stock Solution: Prepare a

M solution of the analyte in 50% Methanol. -

Buffer Series: Prepare a series of buffers ranging from pH 2.0 to pH 9.0 (for pKa1) and pH 10.0 to 14.0 (for pKa2).

-

Measurement: Record UV-Vis spectra (200–400 nm) for the analyte in each buffer.

-

Analysis: Plot Absorbance at

vs. pH. The inflection point of the sigmoidal curve is the pKa.

Experimental Logic Diagram

Figure 2: Decision tree for selecting the correct pKa determination methodology.

Biological & Drug Design Implications[1]

Understanding the pKa of 2-(cyclohex-3-en-1-yl)-1H-1,3-benzodiazole is critical for predicting its behavior in biological systems.

Solubility at Physiological pH

-

Stomach (pH 1.5 - 3.5): The molecule will be >99.9% protonated (Cationic).

-

Implication: High solubility in gastric fluids.

-

-

Intestine (pH 6.5 - 7.4): The pH is higher than the pKa1 (6.0). The molecule will exist primarily in the neutral form (approx. 75% to 95% neutral).

-

Implication: This is the lipophilic species, which drives membrane permeability. However, the high lipophilicity of the cyclohexenyl group risks precipitation in the intestinal lumen if the dose is high ("crash-out" effect).

-

Lysosomal Trapping

-

Mechanism: Basic drugs with pKa > 6.5 and < 11 often accumulate in lysosomes (pH ~4.5 - 5.0).

-

Risk for this molecule: With a pKa ~6.0, this molecule is on the borderline. It will be significantly protonated in lysosomes, potentially leading to high intracellular accumulation (Volume of Distribution,

increase), but less severe than stronger bases (pKa > 8).

Formulation Strategy

To stabilize this molecule in liquid formulation:

-

Acidic Salts: Formulate as a Hydrochloride (HCl) or Mesylate salt to ensure the cationic state is maintained during storage/dissolution.

-

Cyclodextrins: Due to the bulky hydrophobic cyclohexenyl tail, complexation with

-Cyclodextrin is highly recommended to improve apparent solubility at neutral pH.

References

-

Rabiger, D. J., & Joullié, M. M. (1964).[1] The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. The Journal of Organic Chemistry.[1]

- Context: Establishes the baseline pKa of benzimidazole (5.5) and the +I effect of 2-alkyl substitutions.

-

Mora-Diez, N., et al. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles. Journal of Physical Chemistry B.

- Context: Validates theoretical prediction methods for benzimidazole deriv

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

- Context: Source for the Yasuda-Shedlovsky cosolvent extrapol

-

Pozharskii, A. F., et al. (2011). Heterocycles in Life and Society. Wiley.

- Context: General reactivity and ionization properties of the benzimidazole scaffold.

Sources

Methodological & Application

Application Notes and Protocols for the Crystallization of 2-Substituted Benzimidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practical methods for the crystallization of 2-substituted benzimidazole compounds. As a class of molecules with significant therapeutic and material science applications, obtaining high-quality crystalline material is paramount for structural elucidation, purification, and formulation. This document moves beyond a simple recitation of steps to explain the underlying scientific principles, empowering researchers to rationally design and troubleshoot their crystallization experiments.

The Critical Role of Crystallization in Benzimidazole Research

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs such as the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintics albendazole and mebendazole[1][2]. The nature of the 2-substituent profoundly influences the molecule's biological activity, physicochemical properties, and, critically, its crystallization behavior.

High-quality crystals are essential for:

-

Unambiguous Structure Determination: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, which is crucial for understanding its mechanism of action and for structure-based drug design[3][4][5].

-

Purification: Crystallization is a powerful technique for purifying synthetic compounds, removing impurities, and isolating the desired polymorph[6][7].

-

Control of Physicochemical Properties: The crystalline form of a drug substance affects its solubility, dissolution rate, stability, and bioavailability[8][][10][11]. For instance, the needle-like crystal habit of mebendazole contributes to its poor flowability and compressibility, issues that can be addressed through techniques like spherical crystallization[8][12][13].

-

Polymorph Screening: Identifying and characterizing all possible crystalline forms (polymorphs) of a drug candidate is a regulatory requirement and is critical for ensuring consistent product quality and performance[10].

Foundational Principles of Crystallization for 2-Substituted Benzimidazoles

The crystallization process involves two key stages: nucleation and crystal growth[14]. For 2-substituted benzimidazoles, which often exhibit a rigid core and varying side chains, several factors must be carefully considered to successfully navigate these stages.

The Influence of the 2-Substituent

The substituent at the 2-position is the primary determinant of the molecule's polarity, flexibility, and potential for intermolecular interactions, all of which dictate its crystallization propensity.

-

Aromatic Substituents: 2-Aryl benzimidazoles often engage in π-π stacking interactions, which can favor crystal lattice formation[4]. The presence of functional groups on the aromatic ring can introduce additional hydrogen bonding opportunities.

-

Alkyl Substituents: These substituents increase the lipophilicity of the molecule. The flexibility of longer alkyl chains can sometimes hinder crystallization by introducing conformational disorder[3].

-

Hydrogen Bonding Moieties: Substituents containing hydrogen bond donors or acceptors (e.g., hydroxyl, carboxyl, amino groups) can significantly influence crystal packing through the formation of robust hydrogen bond networks.

Solvent Selection: The Cornerstone of Successful Crystallization

The choice of solvent is the most critical parameter in crystallization. The ideal solvent should exhibit moderate solubility for the benzimidazole derivative, with solubility increasing with temperature.

General Solvent Screening Strategy:

A systematic approach to solvent screening is recommended. Start with a small amount of the compound (5-10 mg) and test its solubility in a range of solvents (0.1-0.2 mL) covering a spectrum of polarities.

| Solvent Class | Examples | General Applicability for 2-Substituted Benzimidazoles |

| Protic Solvents | Methanol, Ethanol, Isopropanol, Water | Often good solvents for benzimidazoles with polar functional groups. Ethanol and ethanol-water mixtures are commonly used for recrystallization[6][15][16]. |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Frequently used for dissolving a wide range of benzimidazoles. Caution is advised with high-boiling point solvents like DMF and DMSO as they can be difficult to remove and may co-crystallize. |

| Apolar Solvents | Hexane, Heptane, Toluene, Dichloromethane (DCM), Chloroform | Generally used as anti-solvents or in solvent mixtures to reduce solubility and induce crystallization[5]. Dichloromethane is a common solvent for slow evaporation techniques[4]. |

Solubility Data for Select Benzimidazoles:

| Compound | Solvent | Solubility | Reference |

| Benzimidazole | Alcohols (C3-C6) | Solubility decreases with increasing alkyl chain length of the alcohol. | [17] |

| 2-Methylbenzimidazole | Alcohols (C3-C6) | More soluble than benzimidazole in the same alcohols. | [17] |

| Albendazole | 0.1 N HCl | 900 µg/ml | [] |

| Albendazole | Phosphate buffer pH > 5 | < 1 µg/ml | [] |

Crystallization Protocols for 2-Substituted Benzimidazoles

The following protocols provide detailed, step-by-step methodologies for common crystallization techniques.

Slow Evaporation

This is often the simplest and most successful method for obtaining high-quality single crystals.

Protocol:

-

Dissolution: Dissolve the 2-substituted benzimidazole compound in a suitable solvent or solvent mixture at room temperature to create a solution that is close to saturation. A good starting point is a concentration typically used for NMR analysis (2-10 mg in 0.6-1 mL)[18].

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment, such as a quiet corner of a lab bench or in a designated crystallization chamber. Avoid direct sunlight and significant temperature fluctuations[18].

-

Monitoring: Observe the vial periodically over several days to weeks for crystal growth. Be patient and resist the urge to disturb the vial frequently[18].

Causality and Troubleshooting:

-

Rationale for Slow Evaporation: Gradual removal of the solvent slowly increases the concentration of the solute, allowing for the controlled formation of a small number of well-ordered crystal nuclei that can grow to a suitable size for X-ray diffraction.

-

Troubleshooting: Oil Formation: If an oil precipitates instead of crystals, it may be due to the compound's high solubility in the chosen solvent or the presence of impurities. Try a less polar solvent or a solvent mixture[18].

-

Troubleshooting: No Crystals: If no crystals form after an extended period, the solution may be too dilute. The rate of evaporation can be slightly increased by making the holes in the covering larger.

Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available and is excellent for screening a wide range of solvent systems.

Protocol:

-

Inner Vial Preparation: Dissolve the 2-substituted benzimidazole (1-5 mg) in a small volume (50-100 µL) of a "good" solvent in a small, open vial (e.g., a 0.5 mL microcentrifuge tube with the cap removed).

-

Outer Vial Preparation: Place the inner vial inside a larger vial or jar containing a larger volume (1-2 mL) of a "poor" or "anti-solvent" in which the compound is sparingly soluble. The anti-solvent should be more volatile than the good solvent[18][19].

-

Sealing: Seal the outer vial tightly to create a closed system.

-

Diffusion and Crystallization: The more volatile anti-solvent will slowly diffuse in the vapor phase into the solution in the inner vial. This gradual decrease in solubility will induce crystallization.

-

Incubation and Monitoring: As with slow evaporation, store the setup in a vibration-free environment and monitor for crystal growth.

Diagram of Vapor Diffusion Setup:

Caption: Vapor diffusion crystallization setup.

Common Solvent/Anti-Solvent Pairs:

| "Good" Solvent | "Anti-Solvent" |

| Dichloromethane | Pentane, Hexane, Diethyl Ether |

| Chloroform | Hexane, Heptane |

| Acetone | Water, Hexane |

| Ethanol | Water, Diethyl Ether |

| Toluene | Hexane |

Cooling Crystallization

This method is suitable for compounds that exhibit a significant increase in solubility with temperature.

Protocol:

-

Saturated Solution Preparation: Prepare a saturated or near-saturated solution of the 2-substituted benzimidazole in a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point). Use a minimal amount of solvent.

-

Hot Filtration: If any solid remains undissolved, perform a hot filtration to remove it.

-

Slow Cooling: Allow the hot solution to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water)[20].

-

Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

Diagram of Cooling Crystallization Workflow:

Caption: Workflow for cooling crystallization.

Causality and Considerations:

-

Cooling Rate: A slow cooling rate is crucial to allow for the formation of well-ordered crystals rather than an amorphous precipitate[21].

-

Supersaturation Control: This method relies on generating supersaturation by reducing the temperature. The rate of cooling directly controls the rate of supersaturation[1][22].

Solvent/Anti-Solvent Crystallization

This technique is useful for compounds that are highly soluble in one solvent and poorly soluble in another miscible solvent.

Protocol:

-

Dissolution: Dissolve the 2-substituted benzimidazole in a minimum amount of a "good" solvent.

-

Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" dropwise to the solution with gentle swirling until the solution becomes slightly turbid (cloudy).

-

Redissolution: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

-

Crystallization: Cover the vial and allow it to stand undisturbed. Crystals should form as the solvent system slowly reaches a point of supersaturation.

-

Isolation: Collect the crystals by vacuum filtration.

Causality and Key Points:

-

Inducing Supersaturation: This method generates supersaturation by changing the composition of the solvent system to one in which the compound is less soluble[22][23].

-

Rate of Addition: The rate of anti-solvent addition is critical. A rapid addition can lead to the formation of an oil or an amorphous solid[23].

Troubleshooting Common Crystallization Problems

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No Crystals Form | Solution is too dilute; Compound is too soluble in the chosen solvent; Insufficient time for nucleation. | Concentrate the solution by slow evaporation; Add a small amount of an anti-solvent; Scratch the inside of the vial with a glass rod to create nucleation sites; Add a seed crystal[24]. |

| Oil Formation ("Oiling Out") | Solution is too concentrated; Cooling is too rapid; Presence of impurities. | Add more solvent and re-heat to dissolve the oil, then cool more slowly; Try a different solvent or solvent system; Purify the compound further before crystallization[24]. |

| Formation of Fine Needles or Powder | Crystallization is occurring too quickly. | Slow down the crystallization process by using a more dilute solution, cooling more slowly, or using a less volatile anti-solvent[24]. |

| Poor Crystal Quality | Rapid crystal growth; Vibrations or disturbances during growth. | Ensure a slow and controlled crystallization process; Isolate the crystallization setup from vibrations[18]. |

Conclusion

The crystallization of 2-substituted benzimidazoles is a critical step in their development as therapeutic agents and functional materials. A successful crystallization outcome is not a matter of chance but is the result of a systematic and well-informed approach. By understanding the interplay between the molecular structure of the benzimidazole derivative, the properties of the solvent, and the kinetics of nucleation and growth, researchers can significantly increase their chances of obtaining high-quality crystals. The protocols and troubleshooting guide provided herein serve as a robust starting point for the rational design of crystallization experiments for this important class of compounds.

References

- Khadilkar, M., et al. (2008). Spherical crystallization of mebendazole to improve processability. Pharmaceutical Development and Technology, 13(6), 485-492.

- Paradkar, A., et al. (2008). Spherical Crystallization of Mebendazole to Improve Processability. Pharmaceutical Development and Technology, 13(6), 485-492.

- Taylor & Francis Online. (2008). Spherical Crystallization of Mebendazole to Improve Processability.

- BOC Sciences. (2016).

- Chinthal, C. H., et al. (2021). The crystal structures of three disordered 2-substituted benzimidazole esters.

- Danieli, E., et al. (2010). Enantiotropically related albendazole polymorphs. Journal of Pharmaceutical Sciences, 99(9), 3937-3947.

- Raval, M. K., et al. (2015). Role of excipients in the crystallization of Albendazole. Journal of Pharmaceutical and Biomedical Analysis, 111, 299-308.

- Allied Academies. (2016).

- Konno, T., & Taylor, L. S. (2006). Inhibition of albendazole crystallization in poly(vinylpyrrolidone) solid molecular dispersions. Pharmaceutical Research, 23(11), 2643-2654.

- Chinthal, C. H., et al. (2021). The crystal structures of three disordered 2-substituted benzimidazole esters.

- Starova, G. L., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(4), M1498.

- Gutiérrez, E. L., et al. (2025). Supramolecular assembly of mebendazolium and dihydrogen phosphate ions in a new anthelmintic salt.

- Chawla, G., & Bansal, A. K. (2008). Characterization of solid-state forms of mebendazole. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(6), 423-429.

- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

- Saravanabharathi, D., et al. (n.d.).

- Crochet, A. (n.d.).

- Starova, G. L., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(4), M1498.

- Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Habibi, A., et al. (2015). Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. International Journal of Organic Chemistry, 5(4), 256-263.

- Habibi, A., et al. (2015). Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. International Journal of Organic Chemistry, 5, 256-263.

- Jones, P. G. (2014). Getting crystals your crystallographer will treasure: a beginner's guide.

- IJCRT. (2025).

- Jayasudha, M., et al. (2015). Benzimidazolium picrate single crystal: Synthesis, growth, characterization and their biological activity. Journal of Chemical and Pharmaceutical Research, 7(3), 133-141.

- ResearchGate. (2025).

- ResearchGate. (2026).

- Li, Y.-T., et al. (2011). 1-Benzyl-2-phenyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o135.

- Cabildo, P., et al. (2007). Crystal and molecular structures of two 1H-2-substituted benzimidazoles.

- Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.).

- Journal of Pharmaceutical Research International. (n.d.).

- EIT RawMaterials. (n.d.).

- ResearchGate. (2025). Solubility of Benzimidazoles in Alcohols.

- Technobis Crystallization Systems. (2024). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube.

- Vijayan, N., et al. (2007). Growth of benzimidazole single crystal by sankaranarayanan-ramasamy method and its characterization by high-resolution X-ray diffraction, thermogravimetric/differential thermal analysis, and birefringence studies. Crystal Growth & Design, 7(2), 346-350.

- Jones, P. G. (n.d.). Crystal growing.

- Kumar, S., et al. (2016). Synthesis, Crystal Study, and Anti-Proliferative Activity of Some 2-Benzimidazolylthioacetophenones towards Triple-Negative Breast Cancer MDA-MB-468 Cells as Apoptosis-Inducing Agents. Molecules, 21(8), 999.

- DTIC. (1964).

- ResearchGate. (2006).

- BenchChem. (n.d.).

- International Journal of Pharmaceutical Sciences and Nanotechnology. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.

- International Journal of Trend in Scientific Research and Development. (n.d.).

- MDPI. (n.d.). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant.

- ACS Figshare. (2020).

Sources

- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. mdpi.com [mdpi.com]

- 3. The crystal structures of three disordered 2-substituted benzimidazole esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Spherical crystallization of mebendazole to improve processability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantiotropically related albendazole polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. researchgate.net [researchgate.net]

- 16. 1-Benzyl-2-phenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. unifr.ch [unifr.ch]

- 19. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rezalatifi.okstate.edu [rezalatifi.okstate.edu]

- 21. mdpi.com [mdpi.com]

- 22. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 23. ijcea.org [ijcea.org]

- 24. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Products in o-Phenylenediamine and Aldehyde Condensation

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support hub for the synthesis of benzimidazoles via o-phenylenediamine and aldehyde condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize protocols for maximal yield and purity. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Understanding the Reaction Landscape: Desired Pathways and Common Pitfalls

The condensation of an o-phenylenediamine (OPD) with an aldehyde is a cornerstone reaction for synthesizing the benzimidazole core, a privileged scaffold in medicinal chemistry.[1][2][3] While seemingly straightforward, the reaction is a competitive landscape where the desired product vies against the formation of several significant side products. Understanding these competing pathways is the first step toward rationally designing a high-yielding, selective synthesis.

The primary goal is typically the formation of a 2-substituted benzimidazole . This proceeds through the initial formation of a Schiff base, which then undergoes intramolecular cyclization to form a dihydrobenzimidazole (benzimidazoline) intermediate. The final, and often rate-limiting, step is the aromatization of this intermediate to the stable benzimidazole product.[1]

However, several off-target reactions can occur:

-

1,2-Disubstitution: A second molecule of the aldehyde can react with the remaining secondary amine of the benzimidazoline intermediate or the final product, leading to the formation of a 1,2-disubstituted benzimidazole. This is often the most significant side product impacting selectivity.[4][5][6]

-

Oxidation of o-Phenylenediamine: OPD is highly susceptible to aerobic oxidation, especially in the presence of light and metal ions.[7][8] This leads to the formation of colored compounds like 2,3-diaminophenazine (DAP) and complex polymers, which are notoriously difficult to remove and can result in a dark, impure reaction mixture.[5][9][10]

-

Aldol Condensation: Aldehydes with α-hydrogens can undergo self-condensation under basic or acidic conditions, consuming the starting material and introducing aldol-related impurities.[11]

-

Incomplete Cyclization: The Schiff base intermediate may be stable under certain conditions and fail to cyclize, leading to a stalled reaction.[5]

Reaction Pathway Visualization

The following diagram illustrates the key reaction pathways involved.

Caption: A diagram illustrating the desired reaction pathway to 2-substituted benzimidazoles and major competing side reactions.

Troubleshooting Guide: A-Q&A Approach

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction mixture turned dark brown/red almost immediately, and my final product is highly colored and impure. What went wrong?

A1: This is a classic symptom of o-phenylenediamine (OPD) oxidation. [5][7] OPD is notoriously sensitive to air and light, readily forming intensely colored impurities that contaminate your desired product.

-

Causality: The two adjacent amino groups on the benzene ring make it electron-rich and highly susceptible to oxidation. The initial colorless compound can quickly turn yellow, brown, or even black upon exposure to atmospheric oxygen.[7] This process can be accelerated by trace metal impurities or light.

-

Troubleshooting & Solutions:

-

Inert Atmosphere is Critical: The most effective solution is to run the reaction under a positive pressure of an inert gas like nitrogen or argon. This requires standard Schlenk line or glovebox techniques.[5]

-

Use High-Purity Reagents: Ensure your OPD is of high purity. If it is already discolored, consider purifying it by recrystallization or sublimation before use. Store it in a dark container, under inert gas if possible.[7]

-

Degas Your Solvent: Solvents can contain significant amounts of dissolved oxygen. Before starting the reaction, degas your solvent by sparging with nitrogen or argon for 15-30 minutes or by using several freeze-pump-thaw cycles.[7]

-

Q2: My main product is a mixture of the desired 2-substituted benzimidazole and the 1,2-disubstituted version. How can I improve selectivity for the 2-substituted product?

A2: This is a selectivity problem rooted in stoichiometry and reaction conditions. The formation of the 1,2-disubstituted product occurs when a second aldehyde molecule reacts with the N-H of the benzimidazole ring.[4][5]

-

Causality: After the initial condensation and cyclization, the resulting 2-substituted benzimidazole still possesses a reactive N-H proton. In the presence of excess aldehyde, this can undergo a second condensation/alkylation event.

-

Troubleshooting & Solutions:

-

Control Stoichiometry: This is your primary tool. To favor the 2-substituted product, use a strict 1:1 molar ratio of OPD to aldehyde, or even a slight excess of the OPD (e.g., 1.1:1).[5] This starves the reaction of the second equivalent of aldehyde needed for the side reaction.

-

Optimize Solvent Choice: Solvent polarity can influence selectivity. Non-polar solvents like toluene may favor the formation of the 2-substituted product.[5] In contrast, some conditions in protic solvents like ethanol-water mixtures have been reported to favor the 1,2-disubstituted product.[5][12] A solvent screen is highly recommended during optimization.

-

Select the Right Catalyst: Certain catalysts can steer the reaction towards mono-substitution. For instance, heterogeneous catalysts or specific Lewis acids may offer higher selectivity than strong Brønsted acids.[5][6]

-

Temperature Control: Lowering the reaction temperature can sometimes disfavor the second substitution reaction, which may have a higher activation energy.

-

Q3: My reaction yield is consistently low, even though the starting materials are consumed (as per TLC). Where is my product going?

A3: Low yield with starting material consumption points towards incomplete cyclization, product degradation, or formation of soluble, non-UV active side products.

-

Causality: The reaction may be stalling at the Schiff base intermediate stage, which might not cyclize efficiently under your current conditions.[5] Alternatively, your desired product, once formed, might be unstable or participating in further reactions (like polymerization) to form an intractable mixture.

-

Troubleshooting & Solutions:

-

Ensure Aromatization: The final step is an oxidation. While atmospheric oxygen can sometimes suffice, it can be slow and unreliable. Including a mild oxidant in the reaction can drive it to completion. Common choices include DDQ, H₂O₂, or simply bubbling air through the mixture.[1][2][13] Many modern catalytic systems, such as those using supported gold nanoparticles, are designed to facilitate this oxidative cyclization.[2][14]

-

Check Reaction Time and Temperature: Monitor the reaction closely with TLC. If you see a new spot forming that then remains unchanged, you may have formed a stable intermediate. Increasing the temperature or extending the reaction time may be necessary to push the reaction over the activation barrier for cyclization and aromatization.

-

Catalyst Inefficiency: If using a catalyst, ensure it is active and used at the correct loading. An inactive or insufficient amount of catalyst can lead to a stalled reaction.[5][15]

-

Troubleshooting Decision Flowchart

Use this flowchart to diagnose common experimental issues.

Caption: A logical flowchart to guide troubleshooting efforts based on common observational symptoms during the reaction.

Frequently Asked Questions (FAQs)

Q: What is the optimal stoichiometry for this reaction? A: It depends entirely on your desired product.

-

For 2-Substituted Benzimidazoles: Use a 1:1 molar ratio of o-phenylenediamine to aldehyde. A slight excess (1.1 equivalents) of the diamine can also be used to ensure the aldehyde is fully consumed and minimize the 1,2-disubstituted side product.[5]

-

For 1,2-Disubstituted Benzimidazoles: An excess of the aldehyde is required. Ratios of OPD to aldehyde of 1:2.2 or higher are commonly employed to drive the reaction towards double substitution.[6]

Q: Is a catalyst always necessary? A: Not strictly, but highly recommended. The uncatalyzed reaction, often called the Weidenhagen reaction, typically requires high temperatures (e.g., heating in refluxing acid) and can result in lower yields and more side products.[15][16] Catalysts allow the reaction to proceed under much milder conditions, often at room temperature, leading to shorter reaction times, higher yields, and better selectivity.[15] A wide range of catalysts have been reported, including Brønsted acids, Lewis acids (like Er(OTf)₃), and heterogeneous metal catalysts (like Au/TiO₂).[2][4][6]

Q: How do I choose the best solvent? A: Solvent choice can significantly impact both reaction rate and selectivity. There is no single "best" solvent, and the optimal choice depends on the specific substrates and catalyst used. A general guideline is:

-

Ethanol/Methanol: Common, effective solvents, particularly for catalyzed reactions.[15]

-

Toluene/Xylene: Non-polar solvents that can favor the 2-substituted product by disfavoring the formation of polar intermediates required for the second substitution.[5]

-

Acetonitrile (ACN): A polar aprotic solvent that is also widely used and effective.[1]

-

Green Solvents: Water or glycerol have been explored as environmentally benign options, though they often require specific catalysts to be effective.[6][17]

A solvent screen is a crucial part of optimizing a new reaction.

| Solvent Class | Example | Typical Application/Effect |

| Polar Protic | Ethanol, Methanol | Widely used, good for many catalytic systems.[15] |

| Polar Aprotic | Acetonitrile, DMF | Effective for a range of substrates.[1] |

| Non-Polar | Toluene, Chloroform | Can enhance selectivity for 2-substituted products.[5][15] |

| Green Solvents | Water, Glycerol | Eco-friendly but may require specific catalysts for efficiency.[6][17] |

Optimized Experimental Protocols

The following protocols provide a starting point for achieving high selectivity. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Selective Synthesis of 2-Aryl Benzimidazoles

This protocol is optimized to favor the mono-substituted product by controlling stoichiometry and maintaining an inert atmosphere.

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol, 1.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon).

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., ethanol, 5 mL) via syringe. Stir until the diamine is fully dissolved. Add the desired aldehyde (1.0 mmol, 1.0 equiv) dropwise via syringe.

-

Catalyst Addition: Add the chosen catalyst (e.g., 10 mol% NH₄Cl or 1-2 mol% Au/TiO₂).[2][15]

-

Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the catalyst and substrates).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the o-phenylenediamine starting material is consumed.[5][15]

-

Work-up: Upon completion, cool the mixture. If a precipitate has formed, it can be collected by filtration. Otherwise, quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Selective Synthesis of 1,2-Disubstituted Benzimidazoles

This protocol is designed to favor the di-substituted product by using an excess of the aldehyde.

-

Vessel Preparation: To a round-bottom flask with a stir bar, add o-phenylenediamine (1.0 mmol, 1.0 equiv).

-

Solvent and Reagent Addition: Add a suitable solvent (e.g., ethanol). Add the aldehyde (2.2 mmol, 2.2 equiv).

-

Catalyst Addition: Add a catalyst known to promote 1,2-disubstitution, such as L-proline or certain Lewis acids under specific conditions.[4] For example, using a fluorous alcohol like trifluoroethanol (TFE) as a solvent can also promote this selectivity.[4]

-

Reaction & Monitoring: Stir the mixture at room temperature or with gentle heating, monitoring by TLC for the disappearance of the intermediate 2-substituted product and the appearance of the final 1,2-disubstituted product.

-

Work-up and Purification: Follow similar work-up and purification procedures as described in Protocol 1. The excess aldehyde will need to be removed during purification.

References

-

Title: Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review Source: IOSR Journal URL: [Link]

-

Title: Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent Source: Taylor & Francis Online URL: [Link]

-

Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Reaction of o-phenylenediamine with aldehydes | Download Table Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY Source: Research Publish Journals URL: [Link]

-

Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles Source: MDPI URL: [Link]

-

Title: Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es Source: RSC Publishing URL: [Link]

-

Title: Synthesis and characterization of new schiff bases derived from benzaldehyde with o-phenylenediamine and1,3-diaminopropane and their Ni(II), Cu(II), Zn(II) and Co(II) complexes Source: UiTM Institutional Repository URL: [Link]

-

Title: Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst Source: Semantic Scholar URL: [Link]

-

Title: Benzimidazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in coordination chemistry Source: ResearchGate URL: [Link]

-

Title: Synthesis, characterization and antibacterial activity of Schiff base of Cu (II), Ni (II) and Co (II) complexes Source: Der Pharma Chemica URL: [Link]

-

Title: (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst Source: ResearchGate URL: [Link]

-

Title: Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in Coordination Chemistry Source: JOCPR URL: [Link]

-

Title: An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds Source: Arabian Journal of Chemistry URL: [Link]

-

Title: Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization Source: ACS Omega URL: [Link]

-

Title: o-Phenylenediamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[4][18]DIAZEPINES Source: LOCKSS URL: [Link]

-

Title: (PDF) The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes Source: ResearchGate URL: [Link]

-

Title: Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones Source: PMC (National Center for Biotechnology Information) URL: [Link]

-

Title: A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications Source: IntechOpen URL: [Link]

- Title: Condensation products of aldehydes or ketones with diamines and monoamines Source: Google Patents URL

-

Title: Aldol condensation - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. o-Phenylenediamine: applications in fluorescent and colorimetric sensors_Chemicalbook [chemicalbook.com]

- 9. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Aldol condensation - Wikipedia [en.wikipedia.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Benzimidazole synthesis [organic-chemistry.org]

- 14. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles | MDPI [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 17. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 18. researchgate.net [researchgate.net]

Technical Support Center: Purification of 2-(cyclohex-3-en-1-yl)benzimidazole

Ticket ID: #BZ-PUR-042 Subject: Separation of 2-(cyclohex-3-en-1-yl)benzimidazole from unreacted 3-cyclohexene-1-carbaldehyde Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Diagnostic & Triage: Understanding the Separation Logic

Welcome to the technical support hub. You are dealing with a classic separation challenge in heterocyclic synthesis: isolating a basic, crystalline product (2-(cyclohex-3-en-1-yl)benzimidazole ) from a neutral, liquid electrophile (3-cyclohexene-1-carbaldehyde ).

The Chemical Mismatch

To achieve high purity (>98%), we exploit the divergent chemical properties of your two components. You do not need to rely solely on chromatography; chemical washing is vastly more efficient for this specific pair.

| Feature | Target: Benzimidazole Derivative | Impurity: Aldehyde Precursor |

| State (RT) | Solid (Crystalline) | Liquid (Oil) |

| Acid/Base | Basic (Imidazole | Neutral (Electrophilic) |

| Reactivity | Stable to mild reduction/oxidation | Forms water-soluble adducts with Bisulfite |

| Polarity | Moderate-High (H-bond donor/acceptor) | Low-Moderate |

Tier 1 Solution: The "pH Swing" (Acid-Base Extraction)

Recommendation: Use this as your primary purification method. It is the most robust because it actively selects for your product's basic nitrogen, leaving neutral organic impurities (aldehydes, hydrocarbons) behind.

The Protocol

Prerequisite: Your crude reaction mixture should be dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

-

Acidification (Extraction Phase):

-

Transfer crude organic layer to a separatory funnel.[1]

-

Extract with 1.0 M HCl (

volumes). -

Mechanism:[2][3] The benzimidazole protonates (

) and moves into the aqueous phase. The unreacted aldehyde remains in the organic layer.[4] -

Critical Step: Keep the Aqueous Acidic Layer . You can discard the organic layer (contains the aldehyde) after confirming your product is in the acid phase via TLC.

-

-

Neutralization (Precipitation Phase):

-

Cool the acidic aqueous layer in an ice bath (

). -

Slowly basify with 4.0 M NaOH or saturated

until pH reaches ~10. -

Observation: The solution will become cloudy as the free-base benzimidazole precipitates.

-

-

Recovery:

-

If a solid forms: Filter via vacuum filtration and wash with cold water.[5]

-

If an oil forms (common with cyclohexenyl derivatives): Extract the aqueous mixture with fresh Ethyl Acetate, dry over

, and concentrate.

-

Workflow Visualization

*Caption: Logical flow for separating basic benzimidazoles from neutral organic impurities. Phase density depends on solvent (DCM is bottom; EtOAc is top).

Tier 2 Solution: Chemical Scavenging (Bisulfite Wash)

Recommendation: Use this if the "pH Swing" is impossible (e.g., acid-sensitive functional groups present) or as a polishing step for small aldehyde traces.

The Mechanism

Aldehydes react reversibly with sodium bisulfite to form water-soluble

The Protocol[4][5][6][7][8][9]

-

Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

). -

Washing:

-

Dissolve crude product in Ethyl Acetate.

-

Wash with saturated

(

-

-

Separation:

-

The aldehyde moves to the Aqueous Layer (bottom).[4]

-

Your product remains in the Organic Layer (top).

-

-

Final Polish: Wash the organic layer with brine, dry over

, and evaporate.

Tier 3 Solution: Crystallization & Chromatography

If chemical extraction yields <98% purity, use these physical separation methods.

Recrystallization

The cyclohexenyl ring adds lipophilicity, making water solubility very low.

-

Solvent System: Ethanol/Water (gradient addition) or Acetonitrile.

-

Procedure: Dissolve in hot ethanol. Add hot water dropwise until slight turbidity persists. Cool slowly to

.

Column Chromatography (Silica Gel)

Benzimidazoles often "streak" or "tail" on silica due to interaction with acidic silanol groups.

-

Mobile Phase: DCM : Methanol (95:5).

-

Modifier (Critical): Add 1% Triethylamine or aqueous Ammonia to the mobile phase to deactivate silica acidity and sharpen the peak.

Troubleshooting & FAQ

Q: My product turned into a sticky oil after the acid-base extraction. What happened? A: This is common with cyclohexenyl derivatives. It usually means solvent is trapped or the product is semi-solid.

-

Fix: Dissolve the oil in a small amount of diethyl ether or pentane and scratch the flask sides with a glass rod to induce crystallization. Alternatively, rotovap down from DCM; the rapid evaporation often fluffs the solid.

Q: I see a new spot on TLC that isn't aldehyde or product. What is it? A: 3-cyclohexene-1-carbaldehyde is air-sensitive and oxidizes to 3-cyclohexene-1-carboxylic acid .

-

Fix: The Acid-Base extraction (Tier 1) removes this automatically (the acid stays in the aqueous base waste if you do a pre-wash, or stays in the organic waste during the HCl extraction step).

Q: Can I use the Bisulfite method if I used Methanol as my reaction solvent? A: No. You must remove the water-miscible solvent (Methanol) first. Partition between Ethyl Acetate and Water, then perform the bisulfite wash on the Ethyl Acetate layer.

References

-

Benzimidazole Synthesis & Properties

-

Aldehyde Purification (Bisulfite Method)

-

Precursor Data (3-Cyclohexene-1-carbaldehyde)

Sources

- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. thaiscience.info [thaiscience.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Workup [chem.rochester.edu]

- 8. 3-Cyclohexene-1-carboxaldehyde (CAS 100-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. lookchem.com [lookchem.com]

- 10. nbinno.com [nbinno.com]

Stability of cyclohexenyl benzimidazoles under oxidative conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclohexenyl benzimidazole derivatives. This guide provides in-depth troubleshooting advice and practical protocols to address the challenges associated with the oxidative stability of this important chemical class. As Senior Application Scientists, we have designed this resource to be a practical field guide, moving beyond simple instructions to explain the underlying chemical principles that govern stability.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the common issues and questions that arise during the handling, testing, and formulation of cyclohexenyl benzimidazoles.

Q1: What are the primary sites of oxidation on a cyclohexenyl benzimidazole molecule, and why are they susceptible?

A1: Cyclohexenyl benzimidazoles have three primary regions susceptible to oxidation, each due to distinct electronic and structural features. Understanding these vulnerabilities is the first step in predicting and controlling degradation.

-

Benzimidazole Nitrogen: The lone pair of electrons on the sp²-hybridized nitrogen of the imidazole ring is nucleophilic and susceptible to direct oxidation, leading to the formation of a benzimidazole N-oxide.[1][2] This is often a primary metabolic pathway and can be readily induced by common laboratory oxidants. The N-O moiety is highly polarizable, which can alter the compound's solubility and biological interactions.[3]

-

Cyclohexene Double Bond: The electron-rich carbon-carbon double bond (C=C) in the cyclohexenyl ring is a classic site for oxidative attack. This can lead to several products, including epoxides (oxiranes) via reaction with peroxyacids, or diols through hydrolysis of the epoxide intermediate.[4][5] Under harsher conditions with strong oxidizing agents like hot potassium permanganate (KMnO₄) or ozone, oxidative cleavage of the double bond can occur, breaking the ring to form dicarbonyl compounds (dialdehydes or diketones).[6][7][8]

-

Allylic C-H Bonds: The C-H bonds on the carbon atoms adjacent to the double bond (allylic positions) are weaker than typical sp³ C-H bonds. They are susceptible to free-radical-mediated oxidation, which can introduce hydroxyl or carbonyl groups at these positions, forming products like 2-cyclohexene-1-ol or 2-cyclohexene-1-one.[9][10]

Q2: My compound is degrading under standard laboratory conditions (e.g., in solution at room temperature). What could be the cause?

A2: Apparent "spontaneous" degradation is often caused by overlooked environmental factors that promote slow oxidation.

-

Dissolved Oxygen: Solvents, unless specifically de-gassed, contain dissolved molecular oxygen. In the presence of trace metal ions (like Fe²⁺/Fe³⁺ or Cu⁺/Cu²⁺) from glassware, spatulas, or reagents, catalytic cycles can be initiated that generate reactive oxygen species (ROS).[11] This process, known as autooxidation, can lead to a variety of degradation products.

-

Light Exposure (Photolysis): Many aromatic and heterocyclic systems, including benzimidazoles, can absorb UV or visible light. This can excite the molecule to a state where it reacts directly with oxygen or generates free radicals, initiating photo-oxidation.[12] Storing solutions in clear glass vials on a lab bench can be a significant source of degradation.

-

Peroxides in Solvents: Ethers (like THF, dioxane) and other solvents can form explosive peroxide impurities over time upon exposure to air and light. These peroxides are potent oxidizing agents that can degrade your compound. Always use fresh, high-purity solvents or test for peroxides before use.

-

pH of the Solution: The stability of your compound can be highly pH-dependent. At certain pH values, the molecule may be more susceptible to hydrolysis or oxidation. It is crucial to determine the pH of maximum stability for your compound.[13]

Q3: I see a new peak in my HPLC chromatogram with a mass of [M+16]. What are the likely degradation products?

A3: An M+16 peak is the classic signature of the addition of a single oxygen atom. For a cyclohexenyl benzimidazole, the two most probable isomers are a benzimidazole N-oxide and a cyclohexene epoxide .

-

Benzimidazole N-oxide: Formation occurs by oxidation of the imidazole nitrogen. Direct synthesis of benzimidazole N-oxides is often achieved through cyclization reactions rather than direct oxidation of the parent benzimidazole, highlighting their potential as metabolic or degradation products.[3]

-

Cyclohexene Epoxide: This results from the oxidation of the C=C double bond.[5][14]

To distinguish between these isomers, tandem mass spectrometry (MS/MS) is invaluable. The fragmentation patterns will be distinct. N-oxides often show a characteristic loss of an oxygen atom (M-16), while epoxides will fragment through ring-opening pathways. Further confirmation requires isolation and characterization by NMR spectroscopy.

Below is a diagram illustrating the primary oxidative pathways leading to these M+16 products and other common degradants.

Caption: A typical workflow for conducting a forced degradation study.

Data Summary

The results from a forced degradation study can be summarized to quickly compare the effects of different oxidants.

Table 1: Common Oxidizing Agents and Resulting Degradation Products

| Oxidizing Agent | Primary Mechanism | Common Degradation Products |

| Hydrogen Peroxide (H₂O₂) | Nucleophilic Oxidation | Benzimidazole N-oxides |